3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(3-Bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a brominated aromatic ring at the 3-position and a 2-methoxybenzylamine substituent at the 5-position.
Key structural features:
- Triazoloquinazoline core: Provides rigidity and planar geometry, facilitating interactions with biological targets.
- 3-Bromophenyl group: Enhances lipophilicity and may influence binding affinity through halogen bonding.
- 2-Methoxybenzylamine substituent: Introduces electron-donating effects and modulates solubility.
Properties
IUPAC Name |
3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O/c1-30-20-12-5-2-7-16(20)14-25-22-18-10-3-4-11-19(18)29-23(26-22)21(27-28-29)15-8-6-9-17(24)13-15/h2-13H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGWNZZFDLZPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step usually involves bromination reactions using bromine or other brominating agents.
Attachment of the methoxyphenylmethyl group: This can be done through alkylation reactions using methoxyphenylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally similar triazolopyrimidine and triazoloquinazoline derivatives, focusing on substituent effects and reported properties:
Biological Activity
The compound 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Molecular Formula : C18H17BrN4O
- Molar Mass : 373.26 g/mol
Structural Features
The compound features a quinazoline backbone fused with a triazole ring and substituted phenyl groups, which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, a study involving similar quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) with IC50 values ranging from to .
Case Study: Compound 6n
In a comparative analysis, compound 6n (a related structure) exhibited IC50 values of , , and against A549, SW-480, and MCF-7 cell lines respectively. The results indicated that this compound could induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase .
The mechanism underlying the anticancer activity of quinazoline derivatives often involves inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR plays a crucial role in tumorigenesis by promoting cell proliferation and metastasis . The binding affinity of these compounds to EGFR has been supported by molecular docking studies which suggest effective interaction with the receptor's active site.
Other Biological Activities
In addition to anticancer properties, quinazoline derivatives have been reported to possess various other pharmacological activities including:
- Antimicrobial : Inhibition of bacterial growth.
- Anti-inflammatory : Reduction of inflammatory responses.
- Anticonvulsant : Potential in seizure control.
These activities are attributed to the structural diversity provided by different substituents on the quinazoline core.
Data Summary
The following table summarizes key findings related to the biological activity of 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its analogs:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 6n | A549 | 5.9 | EGFR Inhibition |
| 6n | SW-480 | 2.3 | EGFR Inhibition |
| 6n | MCF-7 | 5.65 | EGFR Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
